molecular formula C18H20ClNO2S B2786347 7-(2-chlorophenyl)-4-(2,5-dimethylfuran-3-carbonyl)-1,4-thiazepane CAS No. 1797896-79-7

7-(2-chlorophenyl)-4-(2,5-dimethylfuran-3-carbonyl)-1,4-thiazepane

Cat. No.: B2786347
CAS No.: 1797896-79-7
M. Wt: 349.87
InChI Key: UCMFWOSIKAFFKL-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-4-(2,5-dimethylfuran-3-carbonyl)-1,4-thiazepane is a synthetic organic compound that belongs to the class of thiazepanes. Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a chlorophenyl group and a dimethylfuran carbonyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-4-(2,5-dimethylfuran-3-carbonyl)-1,4-thiazepane typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

    Introduction of the Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the thiazepane ring.

    Attachment of the Dimethylfuran Carbonyl Group: This can be done through an acylation reaction, where the dimethylfuran carbonyl group is attached to the thiazepane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-4-(2,5-dimethylfuran-3-carbonyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-chlorophenyl)-4-(2,5-dimethylfuran-3-carbonyl)-1,4-thiazepane can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds containing thiazepane rings have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, derivatives of thiazepanes are explored for their therapeutic potential. This compound could be a candidate for drug development, particularly if it exhibits bioactivity against specific targets.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-4-(2,5-dimethylfuran-3-carbonyl)-1,4-thiazepane would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.

    Disruption of Cellular Processes: The compound might interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    7-(2-chlorophenyl)-4-(2,5-dimethylfuran-3-carbonyl)-1,4-thiazepane: can be compared with other thiazepane derivatives, such as:

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c1-12-11-15(13(2)22-12)18(21)20-8-7-17(23-10-9-20)14-5-3-4-6-16(14)19/h3-6,11,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMFWOSIKAFFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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